1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide
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Overview
Description
1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and a carboximidamide group at position 4 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism by which 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Phenylacetone: A mono-substituted benzene derivative with different functional groups and applications.
Pyrrolidine Derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
Uniqueness: 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in therapeutic and industrial applications, highlighting its importance in scientific advancements.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-propan-2-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-4-6(3-10-11)7(8)9/h3-5H,1-2H3,(H3,8,9) |
InChI Key |
PXDIUFXQSQLAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=N)N |
Origin of Product |
United States |
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